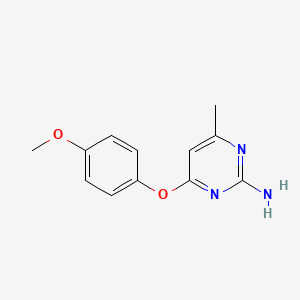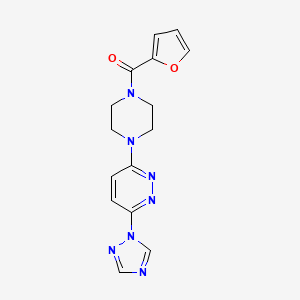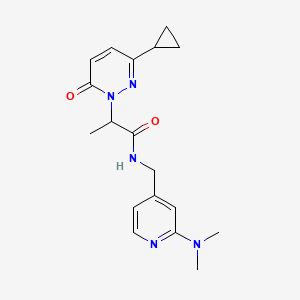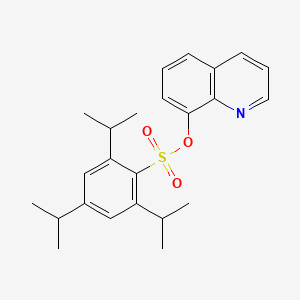![molecular formula C23H13ClFN3O2 B2961227 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1326909-90-3](/img/structure/B2961227.png)
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chlorophenyl group, a fluorophenyl group, an isoquinolinone group, and an oxadiazole group . These groups are known to contribute to various physical and chemical properties and can potentially exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, oxadiazole derivatives are typically synthesized through cyclization reactions involving carboxylic acids and amidoximes . The presence of chlorophenyl and fluorophenyl groups suggests that halogenation reactions were likely involved in the synthesis .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic phenyl and oxadiazole rings. The electron-withdrawing chloro and fluoro substituents on the phenyl rings could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound, due to the presence of the oxadiazole and phenyl rings, might undergo electrophilic substitution reactions. The halogens (chloro and fluoro groups) being electron-withdrawing can make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the halogens and the polar oxadiazole group could impact the compound’s solubility, melting point, and other physical properties .Scientific Research Applications
Biological Activity and Medicinal Chemistry
Antimicrobial and Antituberculosis Activity : Compounds with structural features similar to the queried chemical have demonstrated significant antimicrobial and antituberculosis activity, highlighting their potential as leads for the development of new antibacterial and antituberculosis agents (Mamatha S.V et al., 2019).
Anticancer Properties : Novel compounds incorporating oxoquinoline and aminophosphonate structures have shown moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential use of similar compounds in cancer therapy (Yilin Fang et al., 2016).
Antitubulin Agents : Isocombretaquinazolines, regarded as analogues of combretastatin and lacking a specific phenyl ring, displayed potent cytotoxicity and the ability to inhibit tubulin polymerization. This indicates the potential for similar compounds to serve as antitubulin agents in cancer treatment (M. Soussi et al., 2015).
Materials Science
- Polymer Science : The synthesis of heterocyclic polyethers containing phenylquinoxaline and 1,3,4-oxadiazole rings has been explored, with these polymers showing good solubility, thermal stability, and promising optical properties. This suggests potential applications in the development of materials with specific electronic or photonic properties (C. Hamciuc et al., 2001).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-oxadiazole heterocycle have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit antibacterial, antifungal, and nematocidal activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-15-6-3-5-14(11-15)21-26-22(30-27-21)20-13-28(17-8-4-7-16(25)12-17)23(29)19-10-2-1-9-18(19)20/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGPJUQNPZCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)
![N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide](/img/structure/B2961152.png)
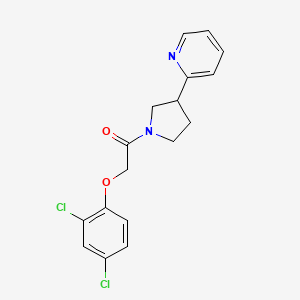
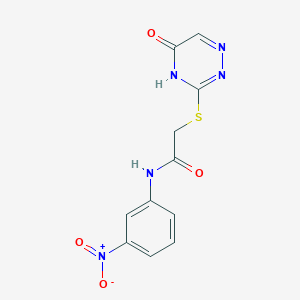
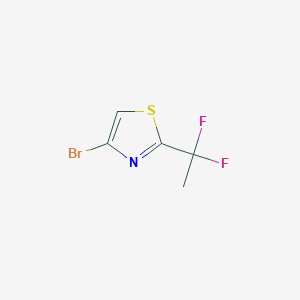
![1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2961157.png)
